molecular formula C24H27NO4 B2854855 3-cyclopentyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid CAS No. 2137851-66-0

3-cyclopentyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid

Cat. No. B2854855
CAS RN: 2137851-66-0
M. Wt: 393.483
InChI Key: XZBCPXJZEQAQLM-UHFFFAOYSA-N
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Description

3-cyclopentyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid is a chemical compound with the CAS Number: 2137851-66-0 . It has a molecular weight of 393.48 . The IUPAC name for this compound is 4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-cyclopentylbutanoic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C24H27NO4/c26-23(27)13-17(16-7-1-2-8-16)14-25-24(28)29-15-22-20-11-5-3-9-18(20)19-10-4-6-12-21(19)22/h3-6,9-12,16-17,22H,1-2,7-8,13-15H2,(H,25,28)(H,26,27) . This code provides a way to encode molecular information and to facilitate the search for such information in databases and on the web.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Unfortunately, the search results do not provide more detailed physical and chemical properties.

Scientific Research Applications

Liquid Crystallinity Applications

Studies on related fluorenyl compounds have explored their liquid crystallinity properties. For example, research on the liquid crystallinity of 2-fluorenyl 4-alkylbenzoates, which share structural motifs with the compound , reveals insights into their potential for creating materials with specific optical and electronic properties. These compounds demonstrate varying degrees of liquid crystallinity, which is crucial for applications in liquid crystal displays (LCDs) and other optoelectronic devices (Yamamoto et al., 2005).

Nanotechnology and Material Science

N-Fluorenyl-9-methoxycarbonyl-protected amino acids have been utilized as surfactants for carbon nanotubes (CNTs), demonstrating the compound's relevance in nanotechnology and materials science. This research indicates how such compounds can be used to create homogeneous aqueous nanotube dispersions, which is critical for the development of nanotube-based materials and devices (Cousins et al., 2009).

Synthetic Chemistry and Drug Development

The compound's structural components are involved in the synthesis of complex cyclodepsipeptides, a class of cyclic peptides that exhibit a wide range of biological activities. This makes them promising candidates for pharmaceutical development. The detailed synthesis protocols for these compounds underline their potential in creating new drugs, especially those derived from marine organisms with cytotoxic effects against human cancer cell lines (Pelay-Gimeno et al., 2016).

Organic Chemistry and Molecular Engineering

Fluorenyl compounds have been used in the synthesis of oligomers derived from amide-linked neuraminic acid analogues. This application is significant in the field of organic chemistry and molecular engineering, where these oligomers have potential uses in biochemistry and medicinal chemistry (Gregar & Gervay-Hague, 2004).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with this compound are H302, H315, H319, and H335 , which indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively .

properties

IUPAC Name

3-cyclopentyl-4-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO4/c26-23(27)13-17(16-7-1-2-8-16)14-25-24(28)29-15-22-20-11-5-3-9-18(20)19-10-4-6-12-21(19)22/h3-6,9-12,16-17,22H,1-2,7-8,13-15H2,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZBCPXJZEQAQLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(CC(=O)O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2137851-66-0
Record name 3-cyclopentyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
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